molecular formula C20H30CoF6P B15505320 Bis(Pentamethylcyclopentadienyl)Cobalt Hexafluorophosphate

Bis(Pentamethylcyclopentadienyl)Cobalt Hexafluorophosphate

Cat. No.: B15505320
M. Wt: 474.3 g/mol
InChI Key: DOQRAQJBROXALI-UHFFFAOYSA-N
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Description

Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate (chemical formula: [Co(η⁵-C₅Me₅)₂]PF₆; CAS 79973-42-5) is an organometallic complex featuring two pentamethylcyclopentadienyl (Cp) ligands coordinated to a cobalt(III) center, with a hexafluorophosphate (PF₆⁻) counterion. The Cp ligands, with their electron-donating methyl groups, enhance the stability and electron density at the cobalt center, making this compound a valuable precursor in catalysis and materials science. It is commercially available at 98% purity .

Properties

Molecular Formula

C20H30CoF6P

Molecular Weight

474.3 g/mol

IUPAC Name

cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate

InChI

InChI=1S/2C10H15.Co.F6P/c2*1-6-7(2)9(4)10(5)8(6)3;;1-7(2,3,4,5)6/h2*1-5H3;;/q2*-1;+3;-1

InChI Key

DOQRAQJBROXALI-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Co+3]

Origin of Product

United States

Comparison with Similar Compounds

Bis(Pentamethylcyclopentadienyl) Metal Complexes

The following table compares [Co(η⁵-C₅Me₅)₂]PF₆ with other bis(pentamethylcyclopentadienyl) complexes:

Compound Name Metal Oxidation State Counterion/Structure Purity Key Applications
Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate Co(III) +3 PF₆⁻ 98% Electrochemistry, Catalysis
Bis(pentamethylcyclopentadienyl)iron Fe(II) +2 Neutral 99% Magnetism studies, Sensors
Bis(pentamethylcyclopentadienyl)manganese Mn(II) +2 Neutral 98% Redox-active materials
Bis(pentamethylcyclopentadienyl)nickel Ni(II) +2 Neutral 98% Catalytic hydrogenation
Bis(pentamethylcyclopentadienyl)hafnium dichloride Hf(IV) +4 2 Cl⁻ 98%+ Olefin polymerization catalysts

Key Observations :

  • Electronic Effects : The Co(III) center in [Co(η⁵-C₅Me₅)₂]PF₆ exhibits higher oxidation states compared to Fe(II) or Mn(II) analogs, influencing redox behavior.
  • Counterion Role : The PF₆⁻ counterion enhances solubility in polar organic solvents, unlike chloride-containing analogs (e.g., HfCl₂ derivatives), which are less soluble .
  • Applications : While Hf and Ti dichlorides are used in polymerization, the cobalt complex’s redox activity makes it suitable for electrochemical applications .

Cobaltocenium Derivatives

Comparison with cobaltocenium hexafluorophosphate ([Co(η⁵-C₅H₅)₂]PF₆):

Property [Co(η⁵-C₅Me₅)₂]PF₆ Cobaltocenium Hexafluorophosphate
Ligand Cp* (electron-donating) Cp (less electron-donating)
Redox Potential (V) Lower (due to Cp* donation) Higher
Stability Enhanced thermal stability Moderate
Synthetic Yield ~80% (similar routes) ~70–75%

The Cp* ligands in [Co(η⁵-C₅Me₅)₂]PF₆ increase electron density at Co, lowering redox potentials compared to unsubstituted cobaltocenium. This makes it more reactive in electron-transfer processes .

Substituent Effects in Rhodocene Analogs

Pentaisopropylrhodocenium hexafluorophosphate ([Rh(η⁵-C₅iPr₅)(η⁵-C₅H₅)]PF₆) demonstrates that substituent bulk (e.g., iPr vs. Me) affects ligand acidity and reactivity. Similarly, the methyl groups in [Co(η⁵-C₅Me₅)₂]PF₆ increase the acidity of Cp* hydrogens, enabling proton abstraction reactions—a property less pronounced in non-methylated analogs .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate with high purity?

  • Answer : Microwave-assisted synthesis has been demonstrated to enhance reaction efficiency and yield compared to traditional thermal methods, particularly for cobaltocenium derivatives . Key steps include:

  • Using anhydrous solvents (e.g., THF) under inert atmosphere to prevent ligand oxidation.
  • Optimizing reaction time and temperature to avoid decomposition (e.g., 80°C for 30 minutes under microwave irradiation).
  • Purification via recrystallization from dichloromethane/hexane mixtures, followed by hexafluorophosphate counterion exchange in aqueous NH₄PF₆ .
    • Validation : Confirm purity via elemental analysis (C, H, N) and cross-validate with ¹H/¹³C NMR (e.g., δ ~1.3 ppm for pentamethylcyclopentadienyl protons) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Answer : A multi-technique approach is critical:

  • X-ray crystallography resolves the coordination geometry and counterion arrangement (e.g., distorted tetrahedral cobalt center with π-bound Cp* ligands) .
  • Cyclic voltammetry identifies redox behavior (e.g., Co(III)/Co(II) redox couple at ~−1.2 V vs. Ag/AgCl in acetonitrile).
  • UV-Vis spectroscopy detects ligand-to-metal charge transfer (LMCT) bands (e.g., λmax ~450 nm) .
    • Data Cross-Validation : Compare XRD bond lengths with DFT-optimized structures to assess steric effects of the Cp* ligands .

Q. What are the stability considerations for handling this compound in air-sensitive reactions?

  • Answer : The compound is highly air-sensitive due to the Co(III) center and PF₆⁻ counterion. Recommended protocols:

  • Store under argon at −20°C in amber vials to prevent ligand degradation.
  • Use Schlenk-line techniques for synthesis and gloveboxes for manipulation.
  • Monitor decomposition via IR spectroscopy (e.g., loss of PF₆⁻ peaks at ~740 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported catalytic activity for cobaltocenium complexes?

  • Answer : Contradictions often arise from variations in solvent polarity or ligand steric effects. A systematic approach includes:

  • DFT calculations to model the transition states of catalytic cycles (e.g., hydrogen evolution reaction pathways).
  • Solvent parameterization using COSMO-RS to assess dielectric effects on redox potentials.
  • Kinetic isotope effects (KIE) to distinguish between proton-coupled electron transfer (PCET) and pure electron transfer mechanisms .
    • Case Study : Compare catalytic turnover numbers (TON) in acetonitrile vs. DMF to isolate solvent-driven activity differences .

Q. What strategies are effective in designing experiments to probe ligand-substrate interactions in electrocatalysis?

  • Answer : Integrate spectroscopic and electrochemical methods:

  • In-situ FTIR during electrolysis to track substrate binding to the Cp* ligands.
  • EPR spectroscopy to detect paramagnetic intermediates (e.g., Co(II) species during OER).
  • Isotopic labeling (e.g., deuterated substrates) to map reaction pathways .
    • Theoretical Framework : Link observations to Marcus theory for electron transfer or Sabatier principle for adsorption energetics .

Q. How can researchers address batch-to-batch variability in electrochemical performance studies?

  • Answer : Variability often stems from trace moisture or counterion impurities. Mitigation strategies:

  • Strict anhydrous protocols : Use molecular sieves in solvents and rigorously dry glassware.
  • Ion chromatography to quantify PF₆⁻ purity (retention time ~8.2 min vs. Cl⁻ at ~4.5 min).
  • Controlled potential electrolysis (CPE) to normalize activity metrics to charge passed .

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